
S-(4-Methylphenyl) 4-chlorobenzene-1-sulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Methylphenyl) 4-chlorobenzene-1-sulfonothioate: is an organic compound that belongs to the class of sulfonothioates It is characterized by the presence of a sulfonothioate group attached to a 4-methylphenyl and a 4-chlorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methylphenyl) 4-chlorobenzene-1-sulfonothioate typically involves the reaction of 4-methylphenyl thiol with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: S-(4-Methylphenyl) 4-chlorobenzene-1-sulfonothioate can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonothioate group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: S-(4-Methylphenyl) 4-chlorobenzene-1-sulfonothioate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It is being investigated for its antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of S-(4-Methylphenyl) 4-chlorobenzene-1-sulfonothioate involves its interaction with specific molecular targets. The sulfonothioate group can form strong interactions with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating enzyme activities and cellular processes.
Comparison with Similar Compounds
4-Methylbenzenesulfonyl Chloride: Similar in structure but lacks the thiol group.
4-Chlorobenzenesulfonyl Chloride: Similar in structure but lacks the methyl group.
Uniqueness: S-(4-Methylphenyl) 4-chlorobenzene-1-sulfonothioate is unique due to the presence of both the 4-methylphenyl and 4-chlorobenzene moieties attached to the sulfonothioate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
71732-59-7 |
|---|---|
Molecular Formula |
C13H11ClO2S2 |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonylsulfanyl-4-methylbenzene |
InChI |
InChI=1S/C13H11ClO2S2/c1-10-2-6-12(7-3-10)17-18(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3 |
InChI Key |
MCLQQWHURVWOLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


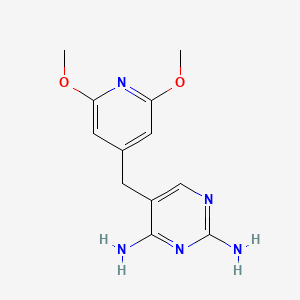
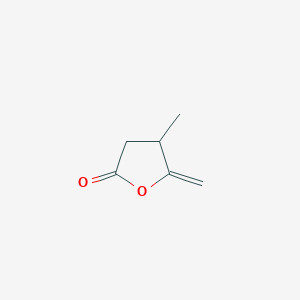
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
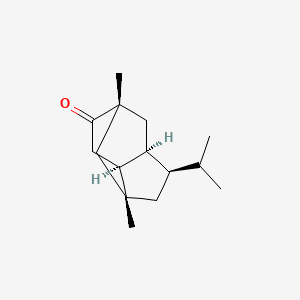
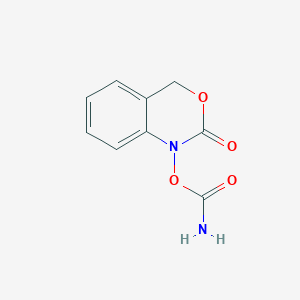
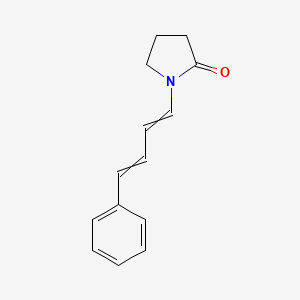
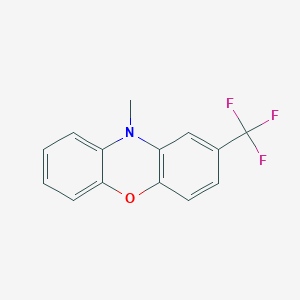
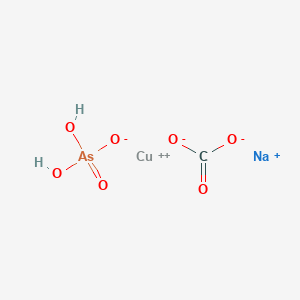
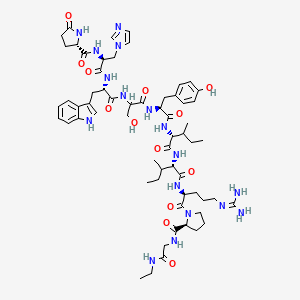
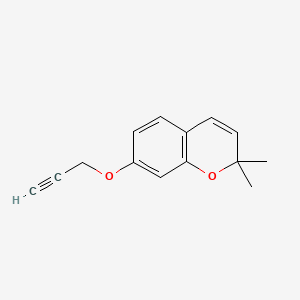
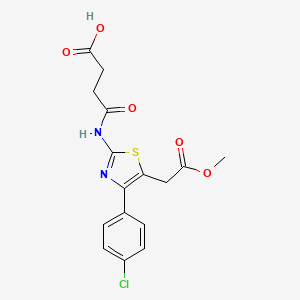
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)
